molecular formula C16H18Cl2N2O3S B2692448 2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide CAS No. 1448075-80-6

2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B2692448
CAS No.: 1448075-80-6
M. Wt: 389.29
InChI Key: JTVHPMNEVXXRTG-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide is a benzenesulfonamide derivative with the molecular formula C16H18Cl2N2O3S and a molecular weight of 389.3 . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry with diverse biological activities. A prominent area of research for tertiary aryl sulfonamides is their potent antiviral activity. Related compounds have been identified as inhibitors of the influenza A virus hemagglutinin (HA) protein, preventing viral entry and replication. These inhibitors show broad-spectrum efficacy against diverse influenza subtypes, including H1N1, H5N1, and H3N2, by targeting the HA stem region and stabilizing its pre-fusion conformation to block membrane fusion . The structural features of this compound make it a candidate for similar virology and host-pathogen interaction studies. Furthermore, benzenesulfonamide cores are extensively investigated in oncology research for their multi-targeting properties. Sulfonamide derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines, including breast cancer (MCF-7), liver cancer (HEP-G2), and colon cancer (Caco-2) . The mechanism of action for such compounds often involves the induction of apoptosis and inhibition of key enzymes like carbonic anhydrases (CA), including the tumor-associated CA IX isoform . Researchers can leverage this compound as a key synthetic intermediate or a lead structure for developing novel therapeutic agents in these fields.

Properties

IUPAC Name

2,5-dichloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O3S/c1-20(2)13-6-3-11(4-7-13)15(21)10-19-24(22,23)16-9-12(17)5-8-14(16)18/h3-9,15,19,21H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVHPMNEVXXRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2,5-dichlorobenzenesulfonamide, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amine groups are substituted with 4-(dimethylamino)phenyl and 2-hydroxyethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution of chlorine atoms can introduce various functional groups.

Scientific Research Applications

2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
  • 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

Uniqueness

Compared to similar compounds, 2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

2,5-Dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide (CAS No. 1448075-80-6) is an organic compound that has gained attention in various scientific fields due to its unique structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈Cl₂N₂O₃S
  • Molecular Weight : 389.3 g/mol
  • Chemical Structure : The compound features a benzenesulfonamide core with two chlorine atoms and a dimethylamino group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups enables it to modulate enzymatic activities and cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit metalloenzymes such as carbonic anhydrases, which play roles in tumor progression. For instance, some benzenesulfonamide derivatives exhibit inhibitory effects on hCA II and hCA IX isoforms, which are associated with cancer proliferation .
  • Apoptosis Induction : Compounds with similar structures have been reported to induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

In Vitro Studies

A range of studies have evaluated the anti-proliferative effects of related sulfonamide compounds on various cancer cell lines. For example:

  • MCF-7 Breast Cancer Cells : Compounds structurally similar to this compound exhibit IC₅₀ values in the low micromolar range, indicating significant anti-cancer activity .
  • Caco-2 Colorectal Cancer Cells : Similar compounds have shown effectiveness against Caco-2 cells, further supporting their potential as therapeutic agents .

Case Studies

  • Inhibition of Carbonic Anhydrases :
    • A study reported that certain benzenesulfonamide derivatives inhibit tumor-associated carbonic anhydrase isoforms II and IX with KIs ranging from 16.1 to 598.2 nM .
    • These findings suggest that this compound may share similar inhibitory properties.
  • Antimicrobial Activity :
    • Research indicates that related sulfonamides possess antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections alongside cancer therapies .

Comparative Analysis

Compound NameIC₅₀ (MCF-7)IC₅₀ (Caco-2)Mechanism
Compound A3.96 ± 0.21 μM5.87 ± 0.37 μMApoptosis induction via Bax/Bcl-2 modulation
Compound BSimilarSimilarCarbonic anhydrase inhibition

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling 2,5-dichlorobenzenesulfonyl chloride with the amine derivative (2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine) under basic conditions. Optimization can be achieved via Design of Experiments (DOE) frameworks, such as factorial designs or response surface methodology, to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal yields . Computational reaction path search methods (e.g., quantum chemical calculations) can predict intermediate stability and transition states, reducing trial-and-error experimentation .

Example Table for DOE Optimization:

VariableRange TestedOptimal ConditionResponse (Yield %)
Temperature25°C–80°C60°C82%
Catalyst Loading0.5–2.0 mol%1.2 mol%85%
Reaction Time6–24 hours18 hours88%

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity.
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., sulfonamide N–H interactions with hydroxyl groups) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • HPLC-PDA: Assesses purity and detects byproducts.

Advanced: How to design experiments to study structure-activity relationships (SAR) for multi-target applications?

Methodological Answer:

  • In Vitro Assays: Pair functional assays (e.g., enzyme inhibition, receptor binding) with structural analogs to map pharmacophore requirements.
  • Computational Docking: Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes against target proteins (e.g., carbonic anhydrases, kinases).
  • QSAR Modeling: Apply machine learning (e.g., random forest, SVM) to correlate substituent electronic/steric parameters (Hammett σ, LogP) with activity .

Advanced: How to resolve contradictions between experimental data (e.g., spectral vs. computational results)?

Methodological Answer:

  • Multi-Technique Validation: Cross-check NMR/IR data with computed vibrational spectra (Gaussian, ORCA).
  • Molecular Dynamics (MD) Simulations: Simulate solvent effects or tautomerization to explain unexpected spectral shifts .
  • Crystallographic Refinement: Compare experimental X-ray data with density functional theory (DFT)-optimized geometries .

Advanced: What strategies exist for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process Control: Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .
  • Reactor Design: Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
  • DOE for Scale-Up: Optimize parameters (mixing rate, residence time) using fractional factorial designs to maintain ≥95% purity .

Advanced: How to evaluate environmental impact and degradation pathways?

Methodological Answer:

  • Advanced Oxidation Processes (AOPs): Test hydroxyl radical-mediated degradation (e.g., TiO₂ photocatalysis) under simulated sunlight .
  • Computational Fate Modeling: Predict environmental persistence using EPI Suite or OPERA.
  • Metabolite Identification: Use LC-QTOF-MS to track transformation products in biodegradation studies .

Advanced: How to address solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvent Systems: Screen DMSO-water or cyclodextrin complexes via phase solubility studies.
  • Micellar Kinetics: Use surfactants (e.g., Tween-80) to enhance dissolution rates, monitored by dynamic light scattering (DLS).
  • Salt Formation: Explore sulfonate salt derivatives to improve aqueous solubility while retaining activity .

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